molecular formula C18H17FN2O3S B2956122 4-(4-fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine CAS No. 883247-41-4

4-(4-fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine

Cat. No.: B2956122
CAS No.: 883247-41-4
M. Wt: 360.4
InChI Key: UVFHIKPSHOJNCZ-UHFFFAOYSA-N
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Description

4-(4-fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of fluorobenzene, sulfonyl, dimethyl, methylphenyl, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with N,N-dimethyl-4-methylphenylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques such as recrystallization or chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(4-fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and oxazole groups are key to its binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(4-fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S/c1-12-4-6-13(7-5-12)16-20-17(18(24-16)21(2)3)25(22,23)15-10-8-14(19)9-11-15/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFHIKPSHOJNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N(C)C)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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